molecular formula C9H14F6N2 B3043255 4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane CAS No. 824954-60-1

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane

Cat. No. B3043255
CAS RN: 824954-60-1
M. Wt: 264.21 g/mol
InChI Key: GZWNEFVEOHHCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane is a chemical compound with the molecular formula C9H14F6N2 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane is 264.21 . Other physical and chemical properties such as melting point, boiling point, and density weren’t available in the sources I found.

Scientific Research Applications

Synthesis and Characterization

The compound's application in the synthesis and characterization of various metal complexes has been documented. For example, the synthesis and characterization of Co(II), Ni(II), Cu(II), and Zn(II) complexes of a similar Schiff base ligand have been studied, emphasizing the coordination of metal ions through oxygen and nitrogen atoms of ligand groups and proposing geometries for these complexes (Ejidike & Ajibade, 2015).

Antibacterial Studies

The antibacterial properties of metal complexes formed with compounds similar to 4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane have been researched. Metal complexes are found to be more active than free ligands in antibacterial studies, demonstrating the potential of these complexes in medicinal chemistry (Ejidike & Ajibade, 2015).

Antioxidant Activity

These compounds and their metal complexes exhibit notable antioxidant activities. Studies have shown that some metal complexes, like Cu(II) and Co(II) complexes, exhibit significant antioxidant properties, which could have implications in pharmacological research (Ejidike & Ajibade, 2015).

Chemical Synthesis and Reactivity

Research on the reactivity and chemical properties of trifluoromethyl-substituted heteroolefins, including compounds similar to 4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane, has led to the synthesis of various novel compounds. These studies contribute to our understanding of the chemical reactivity of such compounds, which could be valuable in developing new chemical syntheses (Haas, Lieb, & Schelvis, 1997).

Applications in Molecular Structure and Magnetic Properties

The synthesis of new ligands and the study of their complexation with metals, as well as the analysis of their molecular structures and magnetic properties, are important areas of application. For example, the synthesis and structural analysis of a trinuclear copper(II) complex with a related ligand provide insights into the molecular architecture and magnetic interactions in such complexes (Kwiatkowski et al., 1988).

Novel Synthetic Applications

The compound's framework is integral to the synthesis of various novel organic compounds. For instance, the synthesis of isoxazoles and 1,3,5-triazines from trifluoromethyl-substituted anilines has been explored, demonstrating the compound's utility in creating diverse chemical structures (Strekowski et al., 1995).

Safety and Hazards

This compound is used for research and development purposes and should be handled only by, or directly under the supervision of, a technically qualified individual . For detailed safety and hazard information, it’s best to refer to the Safety Data Sheet provided by the manufacturer.

properties

IUPAC Name

1,1,1-trifluoro-4-propan-2-ylimino-2-(trifluoromethyl)pentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F6N2/c1-5(2)17-6(3)4-7(16,8(10,11)12)9(13,14)15/h5H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWNEFVEOHHCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C)CC(C(F)(F)F)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane
Reactant of Route 2
4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane
Reactant of Route 3
4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane
Reactant of Route 4
4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane
Reactant of Route 5
4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane
Reactant of Route 6
Reactant of Route 6
4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.